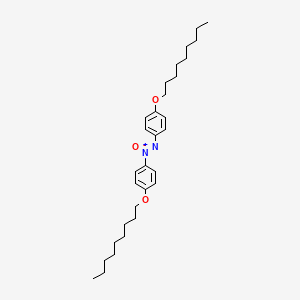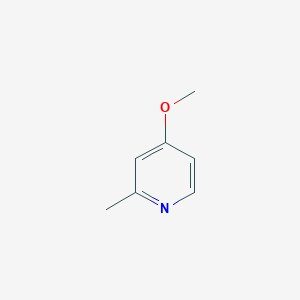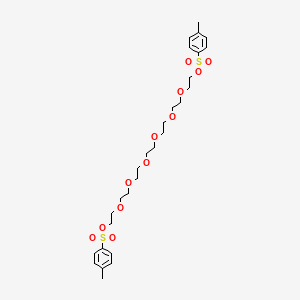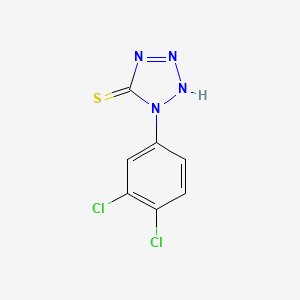
Propargyl chloroformate
Übersicht
Beschreibung
Propargyl chloroformate is an organic compound with the chemical formula CH3OC(O)OCC≡C . It is a colorless liquid with a pungent odor . It is commonly used in esterification and carbonylation reactions in organic synthesis . It can be used as an esterification reagent to convert alcohols to esters . It serves as a protecting group for the hydroxy and amino functional group .
Synthesis Analysis
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis
The molecular structures and 3D structures of propargyl chloroformate are shown in their most stable configuration where the C=O is syn with respect to the alkynyl or aryl moiety . That is, the halogen atom is in a trans position with respect to the alkynyl or aryl group .Chemical Reactions Analysis
The specific rates of solvolysis of propargyl chloroformate are analyzed in 22 solvents of widely varying nucleophilicity and ionizing power values at 25.0°C using the extended Grunwald-Winstein equation .Physical And Chemical Properties Analysis
Propargyl chloroformate is a propargyl ester . It is a colorless liquid with a pungent odor .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Building Blocks
Propargyl chloroformate is used in the synthesis of propargyl derivatives, which serve as synthetic intermediates and building blocks . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Esterification Reagent
It is commonly used in esterification reactions in organic synthesis. Propargyl chloroformate can be used as an esterification reagent to convert alcohols to esters.
Carbonylation Reactions
Propargyl chloroformate is also used in carbonylation reactions. Carbonylation is a chemical reaction that introduces a carbonyl (C=O) group into a molecule.
Protecting Group for Hydroxy and Amino Functional Groups
Propargyl chloroformate serves as a protecting group for the hydroxy and amino functional groups . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule through covalent bonds.
Solvolysis Reactions
Rates of solvolysis of propargyl chloroformate have been analyzed in various solvents of widely varying nucleophilicity and ionizing power values . Solvolysis is a type of nucleophilic substitution or elimination reaction in which the nucleophile is a solvent molecule.
Synthesis of Polycarbonates and Polyurethanes
Propargyl chloroformate has been used in in situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes . Phosgene is an important carbonyl source for industrial production of polycarbonates (PCs) and polyurethanes (PUs) .
Wirkmechanismus
Target of Action
Propargyl chloroformate is a propargyl ester that serves as a protecting group for the hydroxy and amino functional groups . This means that it binds to these functional groups in other molecules, protecting them from unwanted reactions during a chemical synthesis process .
Mode of Action
The interaction of Propargyl chloroformate with its targets involves a process known as solvolysis . Solvolysis is a type of chemical reaction in which a solvent breaks a bond in a solute molecule. In the case of Propargyl chloroformate, this reaction has been analyzed in various solvents of widely varying nucleophilicity and ionizing power values using the extended Grunwald-Winstein equation .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Result of Action
The molecular and cellular effects of Propargyl chloroformate’s action are primarily related to its role as a protecting group for hydroxy and amino functional groups . By protecting these groups, Propargyl chloroformate allows for more controlled chemical reactions, leading to the synthesis of more complex molecules .
Action Environment
The action, efficacy, and stability of Propargyl chloroformate can be influenced by various environmental factors. For instance, the rates of solvolysis of Propargyl chloroformate have been analyzed in various solvents of widely varying nucleophilicity and ionizing power values . This suggests that the solvent environment can significantly impact the compound’s action. Additionally, storage temperature can also affect the stability of Propargyl chloroformate .
Safety and Hazards
Eigenschaften
IUPAC Name |
prop-2-ynyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMTXCRMKBFPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391745 | |
| Record name | Propargyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35718-08-2 | |
| Record name | Propargyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propargyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of solvolysis for propargyl chloroformate and how does it compare to similar compounds?
A1: Research suggests that propargyl chloroformate (1) undergoes solvolysis primarily through a bimolecular pathway involving the formation of a tetrahedral intermediate. [, , ] This mechanism is supported by the sensitivity of its solvolysis rates to both solvent nucleophilicity (l = 1.37) and ionizing power (m = 0.47). [] This behavior closely mirrors that of phenyl chloroformate (2), as evidenced by a strong correlation (R = 0.996) between their solvolysis rates across various solvents. [] This similarity suggests that the stepwise association-dissociation (AN + DN) mechanism proposed for phenyl chloroformate is also operative in propargyl chloroformate. [] Interestingly, the presence of a γ-methyl group in 2-butyn-1-yl-chloroformate leads to dual side-by-side addition-elimination and ionization pathways in certain highly ionizing solvents. []
Q2: How is propargyl chloroformate utilized in polymer chemistry?
A2: Propargyl chloroformate plays a crucial role in synthesizing degradable polymeric nanoparticles. [] It acts as a modifying agent for thermoresponsive copolymers containing azide and alkyne functions. [] These copolymers, synthesized through atom transfer radical polymerization (ATRP), are modified post-polymerization by reacting the amino groups with either propargyl chloroformate or 2-azido-1,3-dimethylimidazolinium hexafluorophosphate. [] Upon heating aqueous solutions of these mixed copolymers, spherical nanoparticles are formed through aggregation. [] The propargyl chloroformate-modified chains enable covalent stabilization of these nanoparticles via "click" reactions with the azide groups from the other copolymer type. [] This crosslinking through carbamate bonds imparts pH-dependent degradability to the nanoparticles under mildly basic conditions. []
Q3: Can you describe a specific application of propargyl chloroformate in solid-phase peptide synthesis?
A3: Propargyl chloroformate serves as a key component in a 'safety-catch' linker strategy for solid-phase organic synthesis (SPOS). [] This strategy involves the immobilization of amines and carboxylic acids onto solid supports like Merrifield resin, hydroxymethylpolystyrene, or 4-bromopolystyrene using integral propargyl alcohol and propargyl chloroformate linkers. [] The propargyl units are then transformed into cobalt carbonyl complexes, which facilitate cleavage under mild acidic conditions, releasing the desired compounds with high purity. [] This approach highlights the utility of propargyl chloroformate in developing efficient and controlled synthetic methodologies.
Q4: What are the structural characteristics of propargyl chloroformate?
A4: Propargyl chloroformate (N-[(Propargyloxycarbonyl)oxy]maleimide-styrene Copolymer (PS-Proc Resin)) is represented by the molecular formula C16H15NO5 and has a molecular weight of 301.29 g/mol. [] It appears as a white powder and exhibits solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). [] It shows partial solubility in acetone, dichloromethane, tetrahydrofuran (THF), acetonitrile, and dioxane but is insoluble in toluene, water, chloroform, ethyl acetate, and hexane. [] Notably, it demonstrates high stability, is not hygroscopic, and retains its activity even after prolonged storage at room temperature. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















